molecular formula C16H13BrOS B15245696 4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B15245696
M. Wt: 333.2 g/mol
InChI Key: PCJHFWGRPXTROQ-UHFFFAOYSA-N
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Description

4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-bromobenzaldehyde with thiobenzaldehyde under specific conditions The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different core structure.

    4-(3-Bromophenylsulfonyl)morpholine: Another bromophenyl-containing compound with different functional groups.

    N-[3-(4-bromophenyl)-3-oxopropyl]threonine: A compound with a similar bromophenyl group but different overall structure.

Uniqueness

4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

4-[3-(3-bromophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-15-3-1-2-14(10-15)16(18)9-8-12-4-6-13(11-19)7-5-12/h1-7,10-11H,8-9H2

InChI Key

PCJHFWGRPXTROQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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